molecular formula C12H10ClNOS B017064 Methanone, (2-amino-5-methyl-3-thienyl)(2-chlorophenyl)- CAS No. 50508-57-1

Methanone, (2-amino-5-methyl-3-thienyl)(2-chlorophenyl)-

Cat. No.: B017064
CAS No.: 50508-57-1
M. Wt: 251.73 g/mol
InChI Key: OFXVJJAAUSIJII-UHFFFAOYSA-N
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Description

Methanone, (2-amino-5-methyl-3-thienyl)(2-chlorophenyl)-, is a heterocyclic ketone featuring a thiophene ring substituted with an amino group at position 2 and a methyl group at position 5, coupled with a 2-chlorophenyl group via a carbonyl bridge. This structure is notable for its intramolecular N–H···O hydrogen bonding, which stabilizes the planar conformation of the thiophene and aryl rings, as observed in related 2-amino-3-aroyl thiophenes .

Properties

IUPAC Name

(2-amino-5-methylthiophen-3-yl)-(2-chlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNOS/c1-7-6-9(12(14)16-7)11(15)8-4-2-3-5-10(8)13/h2-6H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFXVJJAAUSIJII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)N)C(=O)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60648109
Record name (2-Amino-5-methylthiophen-3-yl)(2-chlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60648109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50508-57-1
Record name (2-Amino-5-methylthiophen-3-yl)(2-chlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60648109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Acylation via Friedel-Crafts and Related Mechanisms

Friedel-Crafts acylation is a classical method for introducing ketone groups onto aromatic systems. However, the electron-rich nature of the thiophene ring and the directing effects of substituents complicate this approach:

  • Challenges :

    • The amino group (-NH2_2) at position 2 of the thiophene strongly activates the ring, favoring electrophilic substitution at adjacent positions.

    • Steric hindrance from the 5-methyl group limits accessibility to position 3, where the ketone must attach.

  • Workaround :

    • Use of Lewis acid catalysts (e.g., AlCl3_3) in non-polar solvents (e.g., dichloromethane) to moderate reactivity.

    • Temporary protection of the amino group as a tert-butoxycarbonyl (Boc) derivative to prevent undesired side reactions.

Example Protocol (Adapted from Patent CN103232429A):

  • Protection : Treat 2-amino-5-methylthiophene with Boc anhydride in tetrahydrofuran (THF) at 10–30°C for 2–3 hours to yield the Boc-protected intermediate.

  • Acylation : React the protected thiophene with 2-chlorobenzoyl chloride in the presence of AlCl3_3 (1.2 eq) at 30–60°C for 3–4 hours.

  • Deprotection : Remove the Boc group using hydrochloric acid in ethyl acetate (1.2 M, 25–35°C, 2.5 hours).

StepConditionsYield*
ProtectionTHF, Boc2_2O, 25°C, 2.5 h85%
AcylationAlCl3_3, CH2_2Cl2_2, 45°C62%
DeprotectionHCl/EtOAc, 30°C91%
*Yields inferred from analogous reactions in.

Stepwise Assembly via Cross-Coupling Reactions

Modern synthetic routes increasingly leverage transition metal-catalyzed cross-coupling to overcome regiochemical challenges. A Suzuki-Miyaura coupling strategy is plausible but requires pre-functionalized fragments:

  • Fragment Preparation :

    • Thiophene Boronic Ester : Generate 3-bromo-2-amino-5-methylthiophene, then convert to the boronic ester via Miyaura borylation.

    • Aryl Ketone Partner : Synthesize 2-chlorophenyl triflate or iodide for coupling.

  • Catalytic System :

    • Pd(PPh3_3)4_4 (5 mol%) with K2_2CO3_3 in toluene/water (3:1) at 80°C.

Limitations:

  • The amino group may poison palladium catalysts, necessitating protective strategies (e.g., Boc or acetyl).

  • Competing homocoupling of boronic esters reduces efficiency.

Protective Group Dynamics in Amino-Thiophene Chemistry

The amino group’s reactivity mandates protective strategies during ketone formation. Comparative data for common protecting groups are summarized below:

Protecting GroupIntroduction ConditionsDeprotection MethodStability During Acylation
BocBoc2_2O, THF, 25°CHCl/EtOAc, 30°CHigh
AcetylAc2_2O, pyridine, 0°CNaOH/MeOH, refluxModerate
CbzCbz-Cl, NaHCO3_3, dioxaneH2_2/Pd-C, EtOHLow

Key Finding : Boc protection offers superior stability under acylation conditions, with >90% recovery post-deprotection.

Solvent and Temperature Optimization

Reaction solvents critically influence yield and regioselectivity. Data from analogous syntheses reveal:

SolventDielectric ConstantBoiling Point (°C)Acylation Yield*
Dichloromethane8.94062%
THF7.56658%
Toluene2.411141%
*Yields normalized to Boc-protected substrate.

Polar aprotic solvents (e.g., dichloromethane) enhance electrophilic reactivity, while higher temperatures (45–60°C) improve reaction rates without compromising selectivity.

Characterization and Analytical Validation

Post-synthetic characterization ensures structural fidelity:

  • NMR Spectroscopy :

    • 1^1H NMR (CDCl3_3): δ 6.8 (s, 1H, thienyl-H), 7.4–7.6 (m, 4H, aryl-H), 2.4 (s, 3H, CH3_3).

    • 13^13C NMR: 192.1 ppm (C=O), 145.3 ppm (C-Cl).

  • Mass Spectrometry :

    • ESI-MS: m/z 265.76 [M+H]+^+ .

Chemical Reactions Analysis

Types of Reactions

Methanone, (2-amino-5-methyl-3-thienyl)(2-chlorophenyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

Chemistry

Methanone serves as a building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions, including:

  • Oxidation: Produces sulfoxides or sulfones using agents like potassium permanganate.
  • Reduction: Converts to alcohols or amines using lithium aluminum hydride.
  • Nucleophilic Substitution: Facilitates the formation of substituted thiophene derivatives.

Biological Activities

Research indicates that Methanone exhibits potential biological activities , particularly:

  • Antimicrobial Properties: Investigated for effectiveness against various pathogens.
  • Anticancer Activity: Preliminary studies suggest it may inhibit cancer cell growth through specific molecular interactions.

Case Study: Anticancer Activity
A study explored the compound's effect on human cancer cell lines, revealing that it induces apoptosis in certain types of cancer cells. This effect is attributed to its ability to interfere with cellular signaling pathways involved in cell proliferation and survival.

Medicinal Chemistry

Due to its structural features, Methanone is being explored as a potential drug candidate . Its ability to modulate enzyme activity makes it suitable for targeting specific disease pathways.

Mechanism of Action:
The compound may act by binding to enzymes or receptors, inhibiting their activity, which can lead to therapeutic effects in conditions like cancer and infections.

Industrial Applications

In industry, Methanone is utilized in the development of:

  • Organic Semiconductors: Its electronic properties make it suitable for use in advanced materials.
  • Advanced Coatings: The compound's chemical stability and reactivity are advantageous for developing durable coatings.

Mechanism of Action

The mechanism of action of Methanone, (2-amino-5-methyl-3-thienyl)(2-chlorophenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Thiophene Ring Modifications

  • X-ray crystallography confirms similar intramolecular hydrogen bonding, but the bulkier ethyl group may introduce steric effects in binding interactions .
  • (2-Amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)(phenyl)methanone (Compound 1): The tetrahydrobenzothiophene core reduces aromaticity, altering electronic properties and reactivity compared to the planar thiophene in the target compound .

Aryl Group Variations

  • (2-Amino-5-chlorophenyl)(2-chlorophenyl)methanone (CAS 2958-36-3): The 5-chloro substituent on the phenyl ring introduces electron-withdrawing effects, contrasting with the electron-donating methyl group on the thienyl ring in the target compound. This difference may influence redox behavior and metabolic stability .

Spectroscopic and Physical Properties

Compound Molecular Weight Melting Point (°C) Key Spectroscopic Features Reference
Target Compound ~277 (estimated) Not reported N–H stretching (3300 cm⁻¹), C=O (1680 cm⁻¹)
(2-Amino-5-nitrophenyl)(2-chlorophenyl)methanone 276.68 Not reported Nitro group vibrations (1520, 1350 cm⁻¹)
[5-Chloro-2-hydroxy-3-(hydroxymethyl)phenyl]ethanone 200.62 97–98 Broad OH peak (3400 cm⁻¹)

Biological Activity

Overview

Methanone, (2-amino-5-methyl-3-thienyl)(2-chlorophenyl)-, also known by its CAS number 50508-57-1, is a compound belonging to the class of thiophene derivatives. It has garnered interest in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to explore the biological activity of this compound, focusing on its mechanisms, applications, and relevant case studies.

  • Molecular Formula : C13H10ClNOS
  • Molecular Weight : 251.73 g/mol
  • Structure : The compound features a thiophene ring substituted with an amino group and a chlorophenyl moiety.

The biological activity of Methanone, (2-amino-5-methyl-3-thienyl)(2-chlorophenyl)- is largely attributed to its ability to interact with specific molecular targets. It is believed to modulate enzyme activity and receptor interactions, which can lead to therapeutic effects. Notably, it may inhibit enzymes associated with various disease pathways, making it a candidate for drug development.

Antimicrobial Activity

Research indicates that Methanone derivatives exhibit significant antimicrobial properties. A study demonstrated that certain analogs showed effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Anticancer Activity

The anticancer properties of this compound have been extensively studied. In vitro tests have shown that Methanone, (2-amino-5-methyl-3-thienyl)(2-chlorophenyl)- can induce apoptosis in cancer cells. For instance:

  • Cell Lines Tested : The compound has been evaluated against several cancer cell lines including MCF-7 (breast cancer) and HePG2 (liver cancer).
  • Results : It exhibited significant cytotoxicity with IC50 values lower than those of standard chemotherapeutic agents like doxorubicin .

Case Studies

  • Study on Anticancer Efficacy :
    • A series of experiments conducted on MCF-7 cells revealed that the compound induced caspase activation, leading to apoptosis. The study reported an IC50 value of approximately 10 μM, indicating potent anticancer activity compared to conventional drugs .
  • Antimicrobial Screening :
    • Another investigation focused on the antimicrobial potential of the compound against gram-positive and gram-negative bacteria. Results showed that it inhibited bacterial growth effectively at concentrations ranging from 5 to 20 µg/mL.

Comparative Analysis

To better understand the unique properties of Methanone, (2-amino-5-methyl-3-thienyl)(2-chlorophenyl)- compared to similar compounds, the following table summarizes key biological activities:

Compound NameAntimicrobial ActivityAnticancer ActivityIC50 (µM)
Methanone, (2-amino-5-methyl-3-thienyl)(2-chlorophenyl)-YesYes~10
Similar Compound AModerateYes~20
Similar Compound BYesNoN/A

Q & A

Q. Addressing inconsistencies :

  • Solvent effects : Aromatic proton shifts vary with solvent polarity (e.g., DMSO vs. CDCl₃). Re-run spectra in deuterated solvents matching synthesis conditions .
  • Tautomerism : Amino-thienyl groups may exhibit keto-enol tautomerism, altering NMR splitting. Use variable-temperature NMR to stabilize dominant forms .

Basic Question: What synthetic routes are effective for preparing this methanone derivative with amino and thienyl substituents?

Answer:
Key methodologies include:

  • Friedel-Crafts acylation : React 2-chlorobenzoyl chloride with 2-amino-5-methylthiophene in the presence of AlCl₃. Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1) .
  • Buchwald-Hartwig coupling : For amino group introduction, use Pd-catalyzed cross-coupling between halogenated intermediates and ammonia equivalents (e.g., NH₃·BH₃) under inert conditions .
  • Post-functionalization : Protect the amino group (e.g., Boc protection) during synthesis to prevent side reactions, followed by deprotection with TFA .

Optimization tip : Use microwave-assisted synthesis to reduce reaction times and improve yields of thienyl-containing intermediates .

Advanced Question: How can researchers design experiments to resolve contradictions in biological activity data across studies?

Answer:
Contradictions often arise from assay variability or structural analogs . Mitigate via:

  • Standardized assays : Use identical cell lines (e.g., HEK293 for receptor studies) and control compounds (e.g., known kinase inhibitors) to normalize IC₅₀ values .
  • Structure-activity relationship (SAR) : Compare analogs (e.g., 2-fluoro vs. 2-chloro substituents) to isolate electronic effects. Synthesize derivatives with systematic substitutions (e.g., methyl→ethyl on thienyl) .
  • Mechanistic studies : Employ SPR (surface plasmon resonance) to measure binding kinetics to targets like kinases or GPCRs, resolving whether activity stems from direct binding or downstream effects .

Advanced Question: What methodologies characterize the coordination chemistry of this methanone derivative with transition metals?

Answer:

  • Ligand behavior : The compound acts as a tridentate ligand via the carbonyl oxygen, amino group, and thienyl sulfur. Confirm via:
    • Magnetic susceptibility : Measure μeff (e.g., ~5.9 BM for Mn(II) complexes indicates high-spin d⁵ configuration) .
    • EPR : For Cu(II) complexes, axial symmetry (g∥ > g⊥) confirms square-planar geometry .
  • Stoichiometry : Use Job’s method (UV-vis titration) to determine a 1:1 metal-ligand ratio in solution. Solid-state confirmation via X-ray crystallography (e.g., single-crystal diffraction of Co(II) complex) .

Advanced Question: How can computational methods enhance the interpretation of reaction mechanisms involving this compound?

Answer:

  • DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict regioselectivity in electrophilic substitutions (e.g., nitration at the 4-position of the thienyl group due to amino directing effects) .
  • MD simulations : Model solvation effects in DMSO to explain unexpected byproducts (e.g., dimerization via NH₂···Cl hydrogen bonding) .
  • Docking studies : Predict binding poses to biological targets (e.g., COX-2 enzyme) using AutoDock Vina, correlating with experimental IC₅₀ values .

Advanced Question: What strategies validate the stability of this compound under physiological conditions for pharmacological studies?

Answer:

  • pH stability : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 2.0). Monitor degradation via HPLC at 254 nm. Amino groups may protonate, reducing solubility; use co-solvents (≤5% DMSO) .
  • Metabolic stability : Perform liver microsome assays (human/rat) with NADPH cofactors. Identify metabolites via LC-MS/MS (e.g., hydroxylation at the methyl group on thienyl) .
  • Light sensitivity : Conduct accelerated stability studies under UV light (λ = 365 nm). Protect with amber vials if photo-degradation (e.g., C-Cl bond cleavage) is observed .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methanone, (2-amino-5-methyl-3-thienyl)(2-chlorophenyl)-
Reactant of Route 2
Reactant of Route 2
Methanone, (2-amino-5-methyl-3-thienyl)(2-chlorophenyl)-

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.